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molecular formula C9H16N4OS B8599810 Acetamide, 2-(dimethylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)- CAS No. 132304-27-9

Acetamide, 2-(dimethylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-

Cat. No. B8599810
M. Wt: 228.32 g/mol
InChI Key: KWLTXQCZHXBOHM-UHFFFAOYSA-N
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Patent
US09242989B2

Procedure details

To solution of AK-2 (3.3 g, 13.1 mmol) in AcOH (10 mL) is slowly added H2O2 (1.37 mL, 13.7 mmol). The reaction mixture is stirred at rt for 3 h and is then quenched with saturated Na2SO3(aq) and neutralized with 1N NaOH(aq). The mixture is extracted with EtOAc and concentrated to yield AK-3.
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[S:7][C:6]([NH:8][C:9]([CH2:11][N:12]([CH3:14])[CH3:13])=[O:10])=[N:5][N:4]=1.OO.[CH3:17]C(O)=O>>[CH3:17][CH2:1][CH2:2][C:3]1[S:7][C:6]([NH:8][C:9]([CH2:11][N:12]([CH3:14])[CH3:13])=[O:10])=[N:5][N:4]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
CCC1=NN=C(S1)NC(=O)CN(C)C
Step Two
Name
Quantity
1.37 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then quenched with saturated Na2SO3(aq)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCCC1=NN=C(S1)NC(=O)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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